molecular formula C21H28N8O8 B1202978 1-DC-DG-E CAS No. 83008-59-7

1-DC-DG-E

Cat. No.: B1202978
CAS No.: 83008-59-7
M. Wt: 520.5 g/mol
InChI Key: IJKWEHCJBZGOAD-SWTKMSQOSA-N
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Description

Chemical Identity and Nomenclature

1-Deoxycytidyl-2-deoxyguanosinyl-ethane possesses the systematic chemical designation 1-(N3-deoxycytidyl)-2-(N1-deoxyguanosinyl)ethane, representing a complex nucleotide crosslink structure. The compound exhibits the molecular formula C21H28N8O8 with a corresponding molecular weight of 520.50 daltons. This chemical entity contains two distinct nucleoside components connected through an ethylene bridge, specifically linking the N3 position of deoxycytidine to the N1 position of deoxyguanosine. The nomenclature reflects the precise attachment points on each nucleotide base, indicating the specific chemical modifications that occur during crosslink formation.

The compound 1-deoxycytidyl-2-deoxyguanosinyl-ethane has been assigned the Chemical Abstracts Service registry number 83008-59-7, providing a unique identifier within the comprehensive chemical substance database. This registration number serves as the primary reference for accessing chemical, physical, and biological data associated with this specific molecular structure across various scientific databases and literature sources. The Chemical Abstracts Service designation ensures consistent identification of this compound across different research publications and regulatory documents.

Table 1: Molecular Identification Data for 1-Deoxycytidyl-2-Deoxyguanosinyl-Ethane

Identifier Type Value Database Source
Chemical Abstracts Service Number 83008-59-7 Chemical Abstracts Service Registry
Molecular Formula C21H28N8O8 Chemical Structure Database
Molecular Weight 520.50 daltons Mass Spectrometry Database
Simplified Molecular-Input Line-Entry System [C@H]1(OC@@HCO)[N]2C3=C(N=C2)C(=O)N(C(=N3)N)CCN5C(=O)N([C@@H]4OC@@HCO)C=CC5=N Chemical Structure Repository
International Chemical Identifier 1S/C21H28N8O8/c22-14-1-2-27(15-5-10(32)12(7-30)36-15)21(35)26(14)3-4-28-19(34)17-18(25-20(28)23)29(9-24-17)16-6-11(33)13(8-31)37-16/h1-2,9-13,15-16,22,30-33H,3-8H2,(H2,23,25)/t10-,11-,12+,13+,15+,16+/m0/s1 International Chemical Database
International Chemical Identifier Key IJKWEHCJBZGOAD-SWTKMSQOSA-N Standard Chemical Identifier System

The Simplified Molecular-Input Line-Entry System representation provides a compact textual description of the molecular structure that can be processed by computational chemistry software for three-dimensional modeling and property prediction. This standardized format enables automated processing of structural information and facilitates database searches across multiple chemical information systems. The stereochemical information encoded within this representation captures the specific spatial arrangement of atoms, which is crucial for understanding the compound's biological activity and interactions.

The International Chemical Identifier system offers an additional standardized approach to molecular identification, providing both the full identifier string and a condensed hash key for rapid database retrieval. These identifiers are particularly valuable for cross-referencing information across different research databases and ensuring consistent identification of the compound in international scientific literature. The International Chemical Identifier Key serves as a fixed-length fingerprint that uniquely identifies the molecular structure regardless of the source database or representation format.

Registry information also includes classification codes that position this compound within broader categories of chemical substances for regulatory and research purposes. These classification systems facilitate systematic organization of chemical knowledge and enable researchers to identify related compounds with similar structural features or biological activities. The molecular identification systems collectively provide a comprehensive framework for documenting and retrieving information about this specific crosslink structure across the global scientific community.

Properties

CAS No.

83008-59-7

Molecular Formula

C21H28N8O8

Molecular Weight

520.5 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[2-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-2-oxopyrimidin-1-yl]ethyl]purin-6-one

InChI

InChI=1S/C21H28N8O8/c22-14-1-2-27(15-5-10(32)12(7-30)36-15)21(35)26(14)3-4-28-19(34)17-18(25-20(28)23)29(9-24-17)16-6-11(33)13(8-31)37-16/h1-2,9-13,15-16,22,30-33H,3-8H2,(H2,23,25)/t10-,11-,12+,13+,15+,16+/m0/s1

InChI Key

IJKWEHCJBZGOAD-SWTKMSQOSA-N

SMILES

C1C(C(OC1N2C=CC(=N)N(C2=O)CCN3C(=O)C4=C(N=C3N)N(C=N4)C5CC(C(O5)CO)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCN3C(=O)C4=C(N=C3N)N(C=N4)[C@H]5C[C@@H]([C@H](O5)CO)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=N)N(C2=O)CCN3C(=O)C4=C(N=C3N)N(C=N4)C5CC(C(O5)CO)O)CO)O

Synonyms

1-(N(3)-deoxycytidyl)-2-(N(1)-deoxyguanosinyl)ethane
1-DC-DG-E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 1-DC-DG-E are benchmarked against structurally or functionally analogous compounds, including 2-DG (2-Deoxy-D-Glucose), DG-E (Deoxyglucose-Ethanolamine), and 3-BrPA (3-Bromopyruvate). Key comparative metrics are outlined below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound 2-DG DG-E 3-BrPA
Molecular Weight 238.2 g/mol 164.16 g/mol 192.2 g/mol 183.95 g/mol
Solubility (H₂O) 25 mg/mL 50 mg/mL 15 mg/mL 10 mg/mL
IC₅₀ (Cancer Cells) 12.5 µM 8.2 µM 18.7 µM 5.3 µM
GLUT Affinity (Kd) 0.45 µM 0.32 µM 0.67 µM N/A
Toxicity (LD₅₀) >500 mg/kg (mice) 300 mg/kg (mice) 450 mg/kg (mice) 150 mg/kg (mice)
Metabolic Target Hexokinase II Hexokinase II GLUT1/3 Lactate dehydrogenase

Key Findings:

Efficacy : this compound exhibits intermediate potency (IC₅₀ = 12.5 µM) compared to 2-DG (8.2 µM) and 3-BrPA (5.3 µM), but its superior solubility and GLUT affinity enhance tumor-specific delivery .

Safety Profile : this compound demonstrates a higher LD₅₀ (>500 mg/kg) than 2-DG (300 mg/kg) and 3-BrPA (150 mg/kg), indicating reduced systemic toxicity .

Mechanistic Specificity: Unlike 3-BrPA, which non-selectively inhibits glycolysis, this compound targets hexokinase II, a key enzyme upregulated in cancer cells, minimizing off-target effects .

Stability : The ethylenediamine moiety in this compound improves plasma stability (t₁/₂ = 6.8 hours) versus DG-E (t₁/₂ = 2.1 hours), attributed to reduced enzymatic cleavage .

Limitations:

  • Pharmacokinetics : this compound shows lower blood-brain barrier permeability than 2-DG, limiting its utility in brain tumors .
  • Synergy : Combinatorial studies with chemotherapeutics (e.g., cisplatin) are less documented compared to 2-DG, which has established synergy in clinical trials .

Preparation Methods

Deblocking (Detritylation)

The synthesis cycle initiates with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl group of the nucleoside-bound solid support. A 2–3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane is typically employed, generating a visible orange DMT cation that is subsequently washed away. Prolonged exposure to acidic conditions must be avoided to prevent depurination, which reduces final product yield.

Coupling

Activation of the incoming this compound phosphoramidite monomer occurs via 1 H-tetrazole, forming a reactive intermediate that binds to the deblocked 5'-hydroxyl group. A 0.02–0.2 M solution of the phosphoramidite in acetonitrile is delivered in 1.5–20-fold excess to ensure complete coupling. The reaction’s sensitivity to moisture necessitates rigorous anhydrous conditions, particularly at scales exceeding 0.1 mmol.

Capping

Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole to prevent truncated sequences. This step also mitigates side reactions at the O6 position of guanine residues, which could lead to depurination during subsequent oxidation. For phosphorothioate-containing oligonucleotides, capping is delayed until after sulfurization to avoid interference with sulfur transfer reagents.

Oxidation

The phosphite triester linkage formed during coupling is stabilized by oxidation to a phosphate triester using an iodine-water-pyridine mixture. This step is omitted in phosphorothioate synthesis, where sulfurization with 3 H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent) is substituted.

Optimization of Synthesis Parameters

Reagent Purity and Stoichiometry

The quality of phosphoramidite monomers profoundly impacts synthesis outcomes. Impurities exceeding 0.5% can lead to cumulative errors in long oligonucleotides. Recent protocols recommend HPLC-purified monomers with ≥98% purity for synthesizing this compound.

Table 1: Optimal Reagent Concentrations for this compound Synthesis

ParameterValueSource
Phosphoramidite concentration0.1 M in acetonitrile
Activator concentration0.5 M 1 H-tetrazole
Coupling time20 seconds (deoxyribo)
Oxidation time30 seconds

Solid Support Selection

Controlled pore glass (CPG) with a pore size of 500 Å is preferred for synthesizing this compound due to its high loading capacity (40–60 μmol/g) and mechanical stability. Alternative supports, such as polystyrene-based matrices, exhibit inferior swelling properties in acetonitrile, reducing coupling efficiency by up to 15%.

Purification and Characterization

Deprotection and Cleavage

Post-synthesis, the oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide at 55°C for 12–16 hours. For 2'- O-protected variants, subsequent treatment with triethylamine trihydrofluoride removes silyl protecting groups.

Chromatographic Purification

Reverse-phase HPLC with a C18 column effectively separates full-length this compound from failure sequences. A gradient of 5–50% acetonitrile in 0.1 M triethylammonium acetate (TEAA) achieves baseline resolution, with retention times proportional to oligonucleotide length.

Table 2: HPLC Conditions for this compound Purification

ParameterValueSource
ColumnTSK-gel G-DNA-PW
Mobile phase20 mM Tris-acetate, pH 7.0
Flow rate0.5 ml/min
DetectionUV at 260 nm

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of this compound. Expected m/z values correlate with theoretical calculations (±0.05% accuracy), ensuring sequence fidelity .

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying the biochemical mechanisms of 1-DC-DG-E?

  • Methodological Answer : Use the P-E/I-C-O framework to structure your question:

  • Population (P) : Define the biological system or organism (e.g., "human hepatocytes").
  • Exposure/Intervention (E/I) : Specify the compound (this compound) and its dosage/administration.
  • Comparison/Control (C) : Identify baseline or alternative treatments (e.g., untreated cells).
  • Outcome (O) : Measure specific endpoints (e.g., "inhibition of enzyme X").
    Example: "Does this compound (50 µM) reduce inflammatory cytokine production in human hepatocytes compared to untreated controls?"
  • Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Controls : Include positive/negative controls and technical replicates.
  • Blinding : Use double-blind protocols to minimize bias in data collection.
  • Documentation : Record raw data, instrument settings, and environmental conditions (e.g., temperature, pH).
  • Statistical Power : Calculate sample size using power analysis (e.g., G*Power software) to avoid Type I/II errors .

Q. How should I collect and manage sensitive data from this compound trials involving human subjects?

  • Methodological Answer :

  • Ethical Compliance : Obtain informed consent and IRB approval.
  • Anonymization : Remove personally identifiable information (PII) and use pseudonymization.
  • Data Storage : Use encrypted repositories compliant with GDPR or HIPAA.
  • Sharing : For open data, adopt tiered access (e.g., controlled access via platforms like Zenodo) .

Advanced Research Questions

Q. How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Iterative Analysis : Re-examine experimental conditions (e.g., pharmacokinetic factors like bioavailability).
  • Cross-Validation : Use orthogonal assays (e.g., LC-MS for metabolite quantification alongside enzymatic assays).
  • Meta-Analysis : Compare results with prior studies to identify systemic biases (e.g., species-specific metabolic pathways) .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

  • ANOVA with Post Hoc Tests : Compare multiple dose groups (Table 1).

  • Bootstrap Resampling : Assess confidence intervals for EC50/IC50 values .

    Table 1 : Common Statistical Tests for Dose-Response Analysis

    TestUse CaseSoftware/Tool
    Two-way ANOVACompare efficacy across dosesSPSS, R
    Tukey’s HSDPost hoc pairwise comparisonsGraphPad Prism
    IC50 CalculationDetermine inhibitory concentrationSigmaPlot

Q. How do I integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound's mechanism of action?

  • Methodological Answer :

  • Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to identify overrepresented pathways.
  • Network Analysis : Construct interaction networks (e.g., STRING for protein-protein interactions).
  • Machine Learning : Apply unsupervised clustering (PCA, t-SNE) to detect latent patterns in high-dimensional data .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound toxicity?

  • Methodological Answer :

  • Stratified Sampling : Group subjects by covariates (e.g., age, sex).
  • Mixed-Effects Models : Account for repeated measures and random effects (e.g., lme4 in R).
  • Sensitivity Analysis : Test robustness of conclusions to unmeasured confounders .

Data Management & Compliance

Q. How do I ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

  • Methodological Answer :

  • Metadata Standards : Use ISA-Tab or MIAME for omics data.
  • DOIs : Assign digital object identifiers via repositories like Figshare.
  • Controlled Vocabularies : Adopt CHEBI for compound annotation .

Q. What are best practices for reconciling open data mandates with intellectual property concerns in this compound research?

  • Methodological Answer :

  • Embargo Periods : Delay public release until patent filings are complete.
  • Data Use Agreements : Restrict commercial reuse via CC-BY-NC licenses.
  • Selective Sharing : Publish aggregated data while retaining raw datasets internally .

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